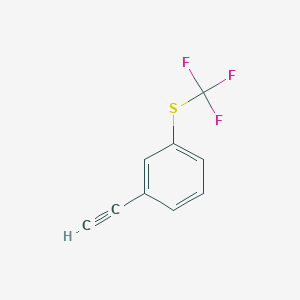

(3-Ethynylphenyl)(trifluoromethyl)sulfane

Description

Properties

Molecular Formula |

C9H5F3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

1-ethynyl-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H5F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H |

InChI Key |

ANTPEEHTGMSGMC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)SC(F)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 3 Ethynylphenyl Trifluoromethyl Sulfane

C–H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in synthetic organic chemistry, offering an atom-economical approach to the construction of complex molecules by bypassing the need for pre-functionalized starting materials. For a molecule such as (3-Ethynylphenyl)(trifluoromethyl)sulfane, the aromatic C–H bonds on the phenyl ring represent potential sites for such transformations. While specific studies on the C–H activation of (3-Ethynylphenyl)(trifluoromethyl)sulfane are not extensively documented, the reactivity can be inferred from research on analogous aromatic systems, particularly those bearing trifluoromethylthio and ethynyl (B1212043) substituents.

Transition metal catalysis, prominently featuring palladium (Pd) and rhodium (Rh), is a cornerstone of C–H activation chemistry. researchgate.netsci-hub.senih.gov These methods often rely on the use of a directing group to control regioselectivity, a feature absent in (3-Ethynylphenyl)(trifluoromethyl)sulfane. nih.gov However, non-directed C–H functionalization is also an established field. nih.gov The electronic properties of the substituents on the aromatic ring, in this case, the electron-withdrawing trifluoromethylthio group and the ethynyl group, are expected to significantly influence the reactivity and regioselectivity of any potential C–H activation.

The functionalization of aromatic C–H bonds in molecules containing trifluoromethylthio (-SCF3) groups has been demonstrated, primarily through palladium catalysis. These reactions typically involve the formation of an organometallic intermediate, followed by coupling with a suitable partner. For instance, the direct trifluoromethylthiolation of arenes via a palladium-catalyzed C–H activation has been achieved, indicating that the C–H bonds of arenes bearing this functional group are susceptible to such transformations. researchgate.netacs.org

Rhodium-catalyzed reactions have also shown broad applicability in the C–H functionalization of arenes with diverse electronic properties. Arenes with both electron-donating and electron-withdrawing groups have been successfully olefinated and carboxylated, suggesting that the trifluoromethylthio group in the target molecule would be compatible with these catalytic systems. sci-hub.seacs.org The presence of strong electron-withdrawing groups has been shown to be tolerated in Rh(III)-catalyzed olefinations, a promising indicator for the potential functionalization of (3-Ethynylphenyl)(trifluoromethyl)sulfane. sci-hub.se

The ethynyl group introduces another layer of complexity and potential reactivity. While the terminal alkyne C-H bond is itself reactive, the focus here is on the aromatic C-H bonds. Palladium-catalyzed alkynylation of unactivated alkenes has been reported, showcasing the versatility of palladium in activating different types of C-H bonds in the presence of an alkyne moiety. nih.gov

Illustrative Research Findings on Analogous Systems:

To illustrate the potential for C-H functionalization, data from studies on related aromatic compounds are presented below. These tables showcase the conditions and outcomes for C-H activation on arenes with functionalities relevant to (3-Ethynylphenyl)(trifluoromethyl)sulfane.

Table 1: Palladium-Catalyzed Trifluoromethylthiolation of Arenes via C–H Activation

This table summarizes the palladium-catalyzed trifluoromethylthiolation of various arenes using a directing group strategy, which could in principle be adapted for the functionalization of a trifluoromethylthiolated arene.

| Entry | Arene Substrate | Catalyst | Reagent | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzo[h]quinoline | Pd(OAc)₂ | N-Trifluoromethylthiophthalimide | HOAc | 100 | 14 |

| 2 | 2-Phenylpyridine | Pd(OAc)₂ | N-Trifluoromethylthiodibenzenesulfonimide | Dichloroethane | 120 | 75 |

| 3 | 1-Phenyl-1H-pyrazole | Pd(OAc)₂ | N-Trifluoromethylthiodibenzenesulfonimide | Dichloroethane | 120 | 68 |

Data adapted from related studies on directed C-H trifluoromethylthiolation. acs.org

Table 2: Rhodium-Catalyzed Olefination of Arenes with Electron-Withdrawing Groups

The following table presents results from the rhodium-catalyzed olefination of arenes bearing electron-withdrawing groups, demonstrating the feasibility of such reactions on electronically deactivated rings.

| Entry | Arene Substrate (with Triazene DG) | Olefin | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(4-Nitrophenyl)-3,3-diethyltriaz-1-ene | Ethyl acrylate | [{CpRhCl₂}₂], AgOAc, Cu(OAc)₂·H₂O | Methanol | 90 | 75 |

| 2 | 1-(2-Nitrophenyl)-3,3-diethyltriaz-1-ene | Ethyl acrylate | [{CpRhCl₂}₂], AgOAc, Cu(OAc)₂·H₂O | Methanol | 90 | 60 |

| 3 | 1-(4-Bromophenyl)-3,3-diethyltriaz-1-ene | Ethyl acrylate | [{Cp*RhCl₂}₂], AgOAc, Cu(OAc)₂·H₂O | Methanol | 90 | 85 |

DG = Directing Group. Data adapted from a study on triazene-directed C-H olefination. sci-hub.se

These examples from the literature, while not directly involving (3-Ethynylphenyl)(trifluoromethyl)sulfane, provide a strong basis for predicting its potential reactivity in C–H activation and functionalization reactions. The development of non-directed C-H functionalization methods or the strategic installation of a removable directing group could open avenues for the selective modification of the aromatic core of this compound.

Mechanistic Investigations of Transformations Involving 3 Ethynylphenyl Trifluoromethyl Sulfane

Elucidation of Reaction Intermediates

The identification and characterization of transient species are paramount to substantiating any proposed reaction mechanism. In transformations involving the ethynyl (B1212043) group of (3-ethynylphenyl)(trifluoromethyl)sulfane, several types of reactive intermediates can be postulated, depending on the reaction conditions.

In the context of metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key intermediate is the copper(I) acetylide. nih.govnih.gov This species is formed by the reaction of the terminal alkyne with a copper(I) salt. The presence of the electron-withdrawing trifluoromethylthio group is expected to influence the acidity of the acetylenic proton, potentially facilitating the formation of the acetylide intermediate.

Another important class of intermediates arises in radical reactions. The addition of a radical species to the alkyne can generate a highly reactive alkenyl radical intermediate. nih.govrsc.org The stability and subsequent reaction pathways of this intermediate are critical in determining the final product distribution. For instance, in electrochemical trifluoromethylation of terminal alkynes, the initially formed alkenyl radical can be "masked" by a solvent like DMSO to prevent undesired side reactions. nih.govrsc.org

A summary of potential reaction intermediates in transformations of (3-ethynylphenyl)(trifluoromethyl)sulfane is presented in Table 1.

| Intermediate Type | Formation Context | Potential Subsequent Steps |

| Copper(I) Acetylide | Copper-catalyzed reactions (e.g., CuAAC) | Reaction with electrophiles (e.g., azides) |

| Alkenyl Radical | Radical addition to the alkyne | Hydrogen atom transfer, cyclization, oxidation |

| Metallacyclopentene | Transition-metal catalyzed cycloisomerizations | β-Hydride elimination, reductive elimination |

This table presents plausible intermediates based on the reactivity of similar functionalized alkynes.

Kinetic Studies and Rate-Determining Steps

Kinetic analysis of reactions involving (3-ethynylphenyl)(trifluoromethyl)sulfane can provide quantitative data on reaction rates and help identify the rate-determining step (RDS) of a particular transformation. Such studies often involve monitoring the concentration of reactants and products over time under various conditions.

For instance, in palladium-catalyzed cross-coupling reactions, kinetic studies have been instrumental in understanding the catalytic cycle. mit.edu For a hypothetical Sonogashira coupling of (3-ethynylphenyl)(trifluoromethyl)sulfane with an aryl halide, a kinetic study might reveal whether the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step involving the copper acetylide is rate-limiting. Hammett studies, which examine the effect of substituents on the reaction rate, could further elucidate the electronic demands of the transition state of the RDS. mit.edu

In the context of cycloaddition reactions, kinetic isotope effect (KIE) experiments can be particularly insightful. For example, in the electrochemical trifluoromethylation of terminal alkynes, the absence of a significant KIE upon deuteration of the terminal alkyne, but a notable KIE with deuterated DMSO, pointed towards the involvement of DMSO in the RDS. nih.govrsc.org Similar experiments with (3-ethynylphenyl)(trifluoromethyl)sulfane could pinpoint the crucial bond-breaking or bond-forming events that govern the reaction rate.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

The trifluoromethyl group can promote radical pathways due to its strong electron-withdrawing nature. Reactions involving the formation of a trifluoromethyl radical (•CF3) can lead to the functionalization of the alkyne in (3-ethynylphenyl)(trifluoromethyl)sulfane. These reactions often proceed through a chain mechanism involving radical addition to the triple bond. mdpi.comacs.org

Single Electron Transfer (SET) is another important mechanistic paradigm, particularly in reactions involving nucleophiles and substrates that can accept an electron to form a radical anion. libretexts.orgyoutube.com While direct evidence for SET mechanisms in reactions of (3-ethynylphenyl)(trifluoromethyl)sulfane is not extensively documented, analogies can be drawn from other systems. For example, the cross-coupling of alkenyl halides with aryl Grignard reagents is proposed to proceed via an SET mechanism. rsc.org Given the electronic properties of the trifluoromethylthio-substituted phenylacetylene (B144264) system, it is plausible that under certain conditions, it could participate in SET processes, leading to the formation of a radical anion intermediate. youtube.com The subsequent fragmentation or reaction of this radical anion would then determine the final products.

Non-Classical Carbenoid Intermediates in Alkyne Functionalization

The reaction of terminal alkynes with transition metals can lead to the formation of metal-stabilized carbenoid species. In some cases, these can be described as non-classical carbenoids, such as metal cyclopropyl (B3062369) carbenes. nih.govpsu.edu These intermediates are proposed to arise from the attack of an alkene on a metal-activated alkyne. While this typically occurs in intramolecular reactions of enynes, the concept could be extended to intermolecular processes. For (3-ethynylphenyl)(trifluoromethyl)sulfane, reaction with an alkene in the presence of an electrophilic metal catalyst could potentially lead to such an intermediate, which would then undergo further transformation to yield cyclopropanated or other rearranged products. The high electrophilicity of the alkyne, enhanced by the -SCF3 group, might favor the initial attack by a nucleophilic alkene.

Computational Mechanistic Studies and Free Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgprinceton.edu By calculating the energies of reactants, intermediates, transition states, and products, a detailed free energy profile for a proposed reaction pathway can be constructed. This allows for the theoretical validation of mechanistic hypotheses and the prediction of reaction outcomes, including selectivity.

For transformations of (3-ethynylphenyl)(trifluoromethyl)sulfane, computational studies could provide significant insights. For example, in a [3+2] cycloaddition reaction with an azide, DFT calculations could be used to compare the activation barriers for the formation of different regioisomers, thereby explaining the observed regioselectivity. mdpi.com Such studies have been performed for the cycloaddition of trifluoroacetonitrile (B1584977) with nitrilimines, successfully explaining the experimental findings. mdpi.com

Furthermore, computational fluorine scanning using free-energy perturbation (FEP) can predict the effect of fluorine substitution on binding affinities, a technique that could be adapted to understand the influence of the trifluoromethylthio group on intermolecular interactions in a catalytic cycle. nih.gov The calculated free energy profiles can also help to identify the rate-determining step of the reaction and to rationalize the effect of catalysts and reaction conditions.

A hypothetical free energy profile for a generic reaction of (3-ethynylphenyl)(trifluoromethyl)sulfane is depicted below, illustrating the energetic landscape of a multi-step transformation.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | +2.5 |

| 4 | Transition State 2 | +18.7 (Rate-Determining) |

| 5 | Intermediate 2 | -5.1 |

| 6 | Transition State 3 | +10.3 |

| 7 | Products | -20.8 |

This table represents a hypothetical reaction profile and the values are for illustrative purposes only.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for SCF₃-Containing Heterocycles

The dual functionality of (3-Ethynylphenyl)(trifluoromethyl)sulfane makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The terminal alkyne serves as a versatile handle for cycloaddition reactions, a powerful class of reactions for forming ring structures. wikipedia.org

Synthesis of Triazoles

The 1,2,3-triazole ring is a key structural motif in many pharmaceuticals and functional materials. The most prominent method for its synthesis is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govorganic-chemistry.org

(3-Ethynylphenyl)(trifluoromethyl)sulfane is an ideal substrate for this reaction. It can react with a wide array of organic azides (R-N₃) in the presence of a copper(I) catalyst to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient and tolerates a broad range of functional groups on the azide partner, allowing for the synthesis of a diverse library of triazoles containing the 3-(trifluoromethylthio)phenyl moiety.

While specific studies on (3-Ethynylphenyl)(trifluoromethyl)sulfane are not extensively detailed, the methodology is well-established for the closely related analogue, ethynyl (B1212043) trifluoromethyl sulfide (B99878) (CF₃S-C≡CH). nih.govmdpi.comresearchgate.net Research on this simpler alkyne demonstrates that it reacts with various aromatic and aliphatic azides under copper-catalyzed conditions to produce the corresponding SCF₃-containing triazoles in moderate to excellent yields. nih.gov The reaction conditions are typically mild, involving a copper source like copper(II) sulfate with a reducing agent such as sodium ascorbate. nih.gov This established reactivity provides a strong basis for the application of (3-Ethynylphenyl)(trifluoromethyl)sulfane in the synthesis of more complex triazole structures. thieme-connect.deresearchgate.net

| Azide Reactant (R-N₃) | Product: 1-(R)-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | Typical Yield Range (%) |

| Benzyl azide | 1-Benzyl-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | 80-95 |

| Phenyl azide | 1-Phenyl-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | 75-90 |

| 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | 80-85 |

| 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | 70-85 |

| 1-Azidohexane | 1-Hexyl-4-[3-(trifluoromethylthio)phenyl]-1H-1,2,3-triazole | 70-90 |

Table 1: Representative examples of triazoles synthesized via the copper-catalyzed azide-alkyne cycloaddition of (3-Ethynylphenyl)(trifluoromethyl)sulfane. Yields are estimated based on analogous reactions. nih.govnih.gov

Synthesis of Isoxazoles and Isoxazolidines

Isoxazoles and their saturated counterparts, isoxazolidines, are another important class of five-membered heterocycles with diverse biological activities. nih.gov These structures can also be accessed through 1,3-dipolar cycloaddition reactions using (3-Ethynylphenyl)(trifluoromethyl)sulfane.

The synthesis of isoxazoles involves the reaction of an alkyne with a nitrile oxide (R-CNO), which is typically generated in situ from an aldoxime or hydroximoyl halide. wikipedia.orgchem-station.comnih.govresearchgate.net (3-Ethynylphenyl)(trifluoromethyl)sulfane can serve as the dipolarophile in this cycloaddition, reacting with various nitrile oxides to form 3,5-disubstituted isoxazoles bearing the 3-(trifluoromethylthio)phenyl group at the 5-position. rsc.orgmdpi.com This reaction provides a direct route to highly functionalized isoxazoles. researchgate.net

While isoxazolidines are typically synthesized from alkenes and nitrones, the principles of 1,3-dipolar cycloaddition chemistry highlight the versatility of the core structure of (3-Ethynylphenyl)(trifluoromethyl)sulfane in preparing a range of heterocyclic systems. mdpi.com

| Nitrile Oxide Precursor | Product: 3-(R)-5-[3-(trifluoromethylthio)phenyl]isoxazole |

| Benzaldehyde oxime | 3-Phenyl-5-[3-(trifluoromethylthio)phenyl]isoxazole |

| Acetaldehyde oxime | 3-Methyl-5-[3-(trifluoromethylthio)phenyl]isoxazole |

| 4-Chlorobenzaldehyde oxime | 3-(4-Chlorophenyl)-5-[3-(trifluoromethylthio)phenyl]isoxazole |

| 2,2,2-Trifluoroacetaldehyde oxime | 3-(Trifluoromethyl)-5-[3-(trifluoromethylthio)phenyl]isoxazole |

Table 2: Potential isoxazole products from the 1,3-dipolar cycloaddition of (3-Ethynylphenyl)(trifluoromethyl)sulfane with in situ generated nitrile oxides.

Precursor for Sulfonated Polytriazoles and Polymer Chemistry

The field of polymer chemistry has utilized click chemistry for the efficient synthesis of high-performance polymers. Polytriazoles, in particular, are known for their high thermal and chemical stability. nih.gov By incorporating sulfonic acid groups, these polymers can function as proton exchange membranes (PEMs), which are critical components in fuel cells. nih.govresearchgate.net

(3-Ethynylphenyl)(trifluoromethyl)sulfane, with its terminal alkyne, is a suitable monomer for click polymerization. In this process, it can be co-polymerized with a diazide monomer that also contains sulfonic acid groups. The resulting polymer would feature a backbone of aromatic and triazole rings, with the trifluoromethylthio groups and sulfonic acid groups pending from the main chain. The presence of fluorine atoms from the -SCF₃ group can enhance the chemical and thermal stability of the polymer, while the sulfonic acid groups provide the necessary proton conductivity. nih.govresearchgate.net

This approach allows for precise control over the polymer's properties by varying the co-monomers. For example, adjusting the ratio of a sulfonated diazide to a non-sulfonated diazide can fine-tune the ion exchange capacity (IEC) and mechanical properties of the resulting membrane. nih.gov

Synthons for Novel Transformations and Functional Materials

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. (3-Ethynylphenyl)(trifluoromethyl)sulfane is a valuable synthon because it contains two highly useful and reactive functional groups.

The trifluoromethylthio group (-SCF₃) is a potent electron-withdrawing group that also increases lipophilicity. mdpi.com This combination of properties is highly sought after in the design of pharmaceuticals and agrochemicals to improve metabolic stability and membrane permeability. researchgate.net

The terminal ethynyl group is a gateway to a vast array of chemical transformations. Beyond cycloadditions, it can readily participate in:

Sonogashira coupling: A cross-coupling reaction with aryl or vinyl halides to form new carbon-carbon bonds.

Cationic polymerization: Phenylacetylene (B144264) derivatives can be polymerized to form conjugated polyenes. researchgate.net

Alkyne metathesis: To form new internal alkynes.

Hydration reactions: To form ketones.

This reactivity allows for the use of (3-Ethynylphenyl)(trifluoromethyl)sulfane as a foundational piece for constructing novel functional materials, including conjugated polymers for electronics, fluorescent probes, and specialized liquid crystals.

Integration into Complex Molecular Architectures

The synthetic utility of (3-Ethynylphenyl)(trifluoromethyl)sulfane extends to its role as a key component for building larger, more complex molecules. The ability of its ethynyl group to undergo reliable and high-yielding reactions like CuAAC and Sonogashira coupling makes it an ideal building block for convergent synthesis strategies.

In such a strategy, complex molecular fragments can be synthesized separately and then joined together in the final steps. Using (3-Ethynylphenyl)(trifluoromethyl)sulfane, a molecule containing the desirable -SCF₃ group can be efficiently "clicked" or coupled onto a complex scaffold, such as a natural product, a peptide, or a dendrimer. This modular approach is highly efficient and is a cornerstone of modern drug discovery and materials science. The incorporation of the 3-(trifluoromethylthio)phenylacetylene unit can impart unique properties, such as enhanced biological activity, improved stability, or specific photophysical characteristics, to the final molecular architecture. researchgate.net

In-depth Computational Analysis of (3-Ethynylphenyl)(trifluoromethyl)sulfane Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies of the compound (3-Ethynylphenyl)(trifluoromethyl)sulfane . Despite the growing interest in organofluorine compounds and sulfane derivatives in various fields of chemistry, detailed computational analyses focusing on the electronic structure, conformational preferences, and reaction mechanisms of this specific molecule have not been published.

General computational methodologies that would be applied to such a study are well-established. For instance, Density Functional Theory (DFT) is a powerful tool for predicting molecular geometries, electronic properties, and reaction pathways. Similarly, Quantum Chemical Topology approaches like the Quantum Theory of Atoms in Molecules (QTAIM) could provide deep insights into the nature of chemical bonds within the molecule. Valence Bond Theory and Molecular Orbital Theory would offer complementary perspectives on its electronic structure.

Computational studies on analogous, but distinct, molecules exist. For example, research has been conducted on the electronic and structural properties of other ethynylphenyl derivatives and aryl trifluoromethyl sulfanes. These studies demonstrate the utility of computational methods in understanding the effects of the ethynyl (−C≡CH) and trifluoromethylsulfanyl (−SCF₃) groups on the aromatic system. However, the specific substitution pattern (meta or 3-position) in the target molecule is crucial and prevents direct extrapolation of data from other isomers or related compounds.

The absence of specific research on (3-Ethynylphenyl)(trifluoromethyl)sulfane means that critical data points are unavailable. These include, but are not limited to:

Calculated energies of molecular orbitals (HOMO, LUMO).

The potential energy surface to identify stable conformers and rotational barriers.

Localized transition states for potential reactions.

Predicted regioselectivity and stereoselectivity of reactions involving the ethynyl group.

Theoretical and Computational Chemistry Studies of 3 Ethynylphenyl Trifluoromethyl Sulfane

Reaction Mechanism Prediction and Validation via DFT

Solvent Effects in Reaction Pathways

The reaction pathways of aryl compounds, including (3-Ethynylphenyl)(trifluoromethyl)sulfane, can be significantly influenced by the surrounding solvent medium. Computational studies on similar aryl radical cyclization reactions have demonstrated that the solvent can dictate the predominant reactive species and their roles as electron donors or acceptors in radical initiation and propagation steps rsc.org. For instance, in reactions involving tethered haloarene–acetylarene substrates, the choice between solvents like benzene and dimethyl sulfoxide (B87167) (DMSO) was shown to alter the course of cyclization, favoring either SRN1 or aryl–aryl bond formation pathways rsc.org.

The initiation of radical reactions, often a critical step, can be particularly sensitive to the solvent environment. Computational models have revealed that single electron transfer, a common initiation mechanism, can originate from different species depending on the solvent's polarity and coordinating ability rsc.org. For a molecule like (3-Ethynylphenyl)(trifluoromethyl)sulfane, which possesses both an electron-withdrawing trifluoromethylsulfanyl group and a reactive ethynyl (B1212043) moiety, the choice of solvent would be crucial in controlling the outcomes of reactions such as additions to the triple bond or transformations involving the aromatic ring.

Theoretical models, such as continuum solvation models (e.g., PCM, SMD) and explicit solvent models, are employed to simulate these solvent effects. These models help in elucidating the stabilization of charged intermediates or transition states, which in turn affects the activation energies of competing reaction pathways. While specific data for (3-Ethynylphenyl)(trifluoromethyl)sulfane is not available, it is reasonable to infer that polar aprotic solvents would stabilize polar intermediates, potentially favoring ionic reaction mechanisms, whereas nonpolar solvents might favor radical pathways.

Frontier Molecular Orbital Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction wikipedia.orgtaylorandfrancis.comlibretexts.orgyoutube.com. The energies and spatial distributions of these frontier orbitals provide valuable information about a molecule's nucleophilic and electrophilic nature wikipedia.orgtaylorandfrancis.compku.edu.cn.

For (3-Ethynylphenyl)(trifluoromethyl)sulfane, the HOMO is expected to be localized primarily on the electron-rich ethynyl group and the phenyl ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the strongly electron-withdrawing trifluoromethylsulfanyl group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture than a simple analysis of the frontier orbitals alone.

| Chemical Reactivity Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. Lower IP indicates higher reactivity towards electrophiles. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. Higher EA indicates higher reactivity towards nucleophiles. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. Higher softness indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

While the exact values for (3-Ethynylphenyl)(trifluoromethyl)sulfane require specific quantum chemical calculations, the known electronic properties of the trifluoromethylsulfanyl group (strongly electron-withdrawing) and the ethynyl group (electron-donating and a site of unsaturation) allow for qualitative predictions. The trifluoromethylsulfanyl group is expected to lower both the HOMO and LUMO energy levels, increasing the electron affinity and electrophilicity of the molecule. The ethynyl group, in contrast, would raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic addition reactions.

Exploration of Spectroscopic Properties (NMR, IR) through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are indispensable for molecular structure elucidation github.ioox.ac.uk.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is routinely performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT) methods nih.gov. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies correspond to the normal modes of vibration of the molecule.

For (3-Ethynylphenyl)(trifluoromethyl)sulfane, the IR spectrum is expected to show characteristic absorption bands corresponding to:

C≡C-H stretch: A sharp band around 3300 cm-1.

C≡C stretch: A weaker band in the region of 2100-2260 cm-1.

Aromatic C-H stretch: Bands above 3000 cm-1.

Aromatic C=C stretch: Bands in the 1450-1600 cm-1 region.

C-S stretch: Typically in the 600-800 cm-1 range.

C-F stretches: Strong absorptions in the 1000-1400 cm-1 region, characteristic of the trifluoromethyl group.

Computational IR spectroscopy can aid in the assignment of experimental spectra and provide insights into the vibrational modes of the molecule diva-portal.orgorientjchem.orgmdpi.com.

Q & A

Basic: What are the common synthetic routes for (3-ethynylphenyl)(trifluoromethyl)sulfane?

Answer:

The compound is typically synthesized via transition-metal-free trifluoromethylthiolation of terminal alkynes. A hypervalent trifluoromethylthio-iodine(III) reagent (e.g., TFTI) in fluorinated alcohols (e.g., HFIP) mediates the reaction, achieving yields up to 99%. Key steps include:

- Reactants : Terminal alkynes (e.g., phenylethynyl derivatives) and TFTI (2.0 equiv.).

- Conditions : Room temperature, inert atmosphere, and short reaction times (1–2 hours).

- Purification : Flash chromatography using petroleum ether .

For analogous sulfane compounds, base-promoted reactions (e.g., KOtBu/DMSO systems) are also effective, though yields vary (63–86%) depending on substituents .

Advanced: How can reaction conditions be optimized to address contradictory yield data in sulfane synthesis?

Answer:

Contradictions in yield (e.g., 63% vs. 99%) arise from differences in:

- Substrate electronics : Electron-donating groups (e.g., methoxy) may reduce reactivity compared to electron-withdrawing groups (e.g., trifluoromethyl) .

- Reagent choice : Hypervalent iodine reagents (TFTI) outperform traditional bases (KOtBu) in activating alkynes, minimizing side reactions .

- Solvent effects : Fluorinated alcohols (HFIP) enhance electrophilicity of the iodine reagent, accelerating the reaction .

Optimization strategy :

Screen solvents (e.g., HFIP vs. DMSO) to balance polarity and electrophilic activation.

Use stoichiometric control (≥2.0 equiv. TFTI) to ensure complete conversion.

Monitor reaction progress via <sup>19</sup>F NMR to identify intermediates .

Basic: What spectroscopic techniques are used to characterize (3-ethynylphenyl)(trifluoromethyl)sulfane?

Answer:

- <sup>1</sup>H NMR : Peaks at δ 7.35–7.59 ppm (aromatic protons) and δ 3–5 ppm (alkynyl protons, if resolvable).

- <sup>19</sup>F NMR : A singlet at δ -43.60 ppm (CF3 group) .

- <sup>13</sup>C NMR : Signals for the trifluoromethyl carbon (δ ~128.1 ppm, q, J = 311 Hz) and alkyne carbons (δ ~101–120 ppm) .

- Mass spectrometry : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns.

Advanced: How can researchers resolve ambiguities in detecting sulfane sulfur moieties in complex biological systems?

Answer:

Sulfane sulfur (SS) detection challenges include its labile nature and interference from thiols. Methodological solutions:

- Fluorescent probes : Use FRET-based dyes (e.g., BioTracker Green Sulfane Sulfur Dye) with specificity for SS over H2S. These exhibit fluorescence enhancement (520 nm) upon SS binding .

- LC-MS/MS : Quantify SS-adducts (e.g., persulfides) after derivatization with methyl propiolate .

- Control experiments : Treat samples with SS scavengers (e.g., dithiothreitol) to confirm signal specificity .

Advanced: What role does (3-ethynylphenyl)(trifluoromethyl)sulfane play in studying sulfane sulfur biology?

Answer:

The compound serves as a model substrate to investigate:

- SS signaling : Its CF3S group mimics endogenous SS donors, enabling studies on MarR-family protein regulation (e.g., disulfide bond formation in bacterial transcription factors) .

- Enzyme interactions : Test reactivity with sulfurtransferases (e.g., MPST) to elucidate cyanide detoxification pathways. MPST-specific activity correlates with SS levels in tissues .

- Cellular imaging : Conjugate the alkyne moiety with azide-functionalized fluorescent tags via click chemistry for spatial tracking of SS distribution .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.